Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette’s disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
Clomipramine is a Tricyclic Antidepressant.
Clomipramine is a tricyclic antidepressant used in the therapy of obsessive-compulsive disorder. Clomipramine can cause mild and transient serum enzyme elevations and is rare cause of clinically apparent acute liver injury.
Clomipramine is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette's disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
A tricyclic antidepressant similar to IMIPRAMINE that selectively inhibits the uptake of serotonin in the brain. It is readily absorbed from the gastrointestinal tract and demethylated in the liver to form its primary active metabolite, desmethylclomipramine.
See also: Clomipramine Hydrochloride (has salt form).
Clomipramine
CAS No.: 303-49-1
Cat. No.: VC0524030
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 303-49-1 |
---|---|
Molecular Formula | C19H23ClN2 |
Molecular Weight | 314.9 g/mol |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Standard InChI Key | GDLIGKIOYRNHDA-UHFFFAOYSA-N |
Impurities | N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine For more Impurities (Complete) data for Clomipramine (11 total), please visit the HSDB record page. |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance | Solid powder |
Boiling Point | 160-170 °C at 3.00E-01 mm Hg 160-170 °C at 0.3 mm Hg |
Melting Point | 191.5-192 189.5 °C |
Pharmacological Profile of Clomipramine
Mechanism of Action
Clomipramine primarily inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) via binding to the sodium-dependent serotonin transporter (SLC6A4) and norepinephrine transporter (SLC6A2). Its active metabolite, desmethylclomipramine, contributes to noradrenergic effects, creating a dual mechanism that distinguishes it from selective serotonin reuptake inhibitors (SSRIs) . At higher doses, clomipramine also exhibits antagonism at histamine H₁, muscarinic acetylcholine, and α₁-adrenergic receptors, leading to sedative, anticholinergic, and hypotensive side effects .
Pharmacokinetics
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Absorption: Oral bioavailability is approximately 50%, with peak plasma concentrations occurring 2–6 hours post-dose .
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Metabolism: Hepatic cytochrome P450 2D6 (CYP2D6) converts clomipramine to desmethylclomipramine, which has a half-life of 54–77 hours compared to the parent compound’s 19–37 hours .
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Distribution: Protein binding exceeds 96%, with cerebrospinal fluid penetration confirmed in neuroimaging studies .
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Elimination: Renal excretion accounts for 51–60% of clearance, with fecal elimination contributing 24–32% .
Table 1: Comparative Pharmacokinetics of Clomipramine and SSRIs
Parameter | Clomipramine | Fluoxetine | Sertraline |
---|---|---|---|
Half-life (hours) | 19–37 | 48–72 | 26–104 |
Protein Binding (%) | 96–98 | 94–95 | 98 |
CYP450 Involvement | 2D6, 3A4 | 2D6, 2C9 | 2B6, 2C9 |
Bioavailability (%) | ~50 | 60–80 | 44 |
Clinical Applications
Obsessive-Compulsive Disorder (OCD)
Clomipramine remains the gold standard for OCD treatment, supported by meta-analyses showing a 30–40% reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores . In a 24-week open-label trial, intravenous clomipramine (50–225 mg/day) reduced Y-BOCS scores by 36.8% (p < 0.005), with sustained effects at follow-up . Comparative studies indicate superiority over amitriptyline and imipramine, though SSRIs are preferred first-line due to tolerability .
Major Depressive Disorder (MDD)
While largely supplanted by SSRIs, clomipramine demonstrates efficacy in treatment-resistant depression. A double-blind study of 31 patients reported significant Hamilton Depression Rating Scale (HDRS) improvements (p < 0.001) within 10 days of intravenous administration . Its noradrenergic activity may benefit patients with melancholic features .
Panic Disorder
Clomipramine reduces panic attack frequency by 50–70% within 3 weeks, outperforming imipramine in early treatment phases (p < 0.05) . Long-term studies show maintained efficacy for ≥12 months, with 68% remission rates in agoraphobia comorbidity .
Off-Label Uses
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Premature Ejaculation: Daily 25–50 mg doses increase intravaginal ejaculatory latency time by 3–5-fold .
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Chronic Pain: Neuropathic pain relief correlates with 5-HT receptor modulation in diabetic peripheral neuropathy .
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Cataplexy: 75–150 mg/day reduces narcolepsy-associated cataplexy episodes by 60% .
Event | Clomipramine (%) | Placebo (%) |
---|---|---|
Somnolence | 54 | 14 |
Dry Mouth | 85 | 20 |
Constipation | 47 | 11 |
Weight Gain | 18 | 4 |
Sexual Dysfunction | 42 | 6 |
Recent Advances and Combination Therapies
Intravenous Administration
Intravenous clomipramine (50–225 mg/day) achieves rapid response in refractory OCD, with Y-BOCS reductions of 30.7% at discharge and 36.8% at 24 weeks . Plasma levels >250 ng/mL correlate with 58% response rates (p < 0.01) .
Clomipramine-Yohimbine Synergy
A 2025 pharmacokinetic study demonstrated that clomipramine (75 mg/day) combined with yohimbine (5 mg BID) enhances erectile function in premature ejaculation (p < 0.05) via α₂-adrenergic antagonism . The combination increased yohimbine AUC by 37% (90% CI: 112–168%), suggesting CYP2D6-mediated interaction .
Neuroimaging Correlates
fMRI studies link clomipramine response to reduced hyperactivity in the orbitofrontal cortex (OFC) and caudate nucleus, with 5-HT1B receptor occupancy ≥70% predicting 82% symptom improvement .
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